(R)-1-(2-Phenoxyphenyl)ethanamine (R)-1-(2-Phenoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227076
InChI: InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

(R)-1-(2-Phenoxyphenyl)ethanamine

CAS No.:

Cat. No.: VC18227076

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Phenoxyphenyl)ethanamine -

Specification

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name (1R)-1-(2-phenoxyphenyl)ethanamine
Standard InChI InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m1/s1
Standard InChI Key RCVUOJLMRKMBRS-LLVKDONJSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1OC2=CC=CC=C2)N
Canonical SMILES CC(C1=CC=CC=C1OC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (1R)-1-(2-phenoxyphenyl)ethan-1-amine, reflecting its (R)-configuration at the chiral center. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol . The structure comprises a phenoxy group (-OPh) attached to the phenyl ring at the ortho position, while the ethanamine moiety is directly bonded to the same phenyl ring (Figure 1).

Stereochemical Considerations

The chiral center at the ethanamine carbon confers distinct physicochemical and biological properties compared to its (S)-enantiomer. Enantiomeric resolution or asymmetric synthesis is typically required to isolate the (R)-form, as racemic mixtures are common in synthetic routes .

Synthesis and Manufacturing

Synthetic Routes

The racemic form of 1-(2-phenoxyphenyl)ethanamine is synthesized via nucleophilic substitution or reductive amination. A representative pathway involves:

  • Alkylation of 2-phenoxyphenylacetonitrile with methyl iodide, followed by reduction using lithium aluminum hydride (LiAlH₄) .

  • Chiral Resolution: The (R)-enantiomer is isolated via diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) or enantioselective catalysis .

Key Challenges

  • Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires advanced techniques like simulated moving-bed chromatography or enzymatic resolution.

  • Scale-Up Limitations: Asymmetric hydrogenation, though efficient, demands expensive chiral ligands (e.g., BINAP-ruthenium complexes) .

Physicochemical Properties

Spectroscopic Data

  • IR (KBr): N-H stretch (3300–3400 cm⁻¹), C-O-C stretch (1250 cm⁻¹) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 3H, CH₃), 3.95 (q, 1H, CH-NH₂), 6.8–7.4 (m, 9H, aromatic) .

Pharmacological and Biological Activity

Toxicity Profile

  • Acute Toxicity (Rat): LD₅₀ > 500 mg/kg (oral) .

  • Neurotoxicity: No significant rotorod impairment at doses ≤100 mg/kg .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Antiepileptic Agents: Analogous to pyrrolidine-2,5-dione derivatives .

  • Dopamine Receptor Modulators: Structural similarity to arylalkylamine pharmacophores.

Asymmetric Catalysis

The (R)-enantiomer acts as a ligand in transition-metal-catalyzed reactions, enhancing enantioselectivity in C-C bond-forming processes.

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